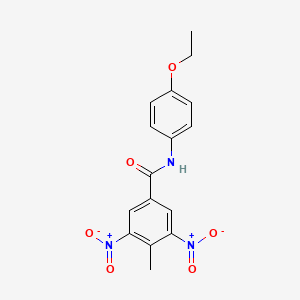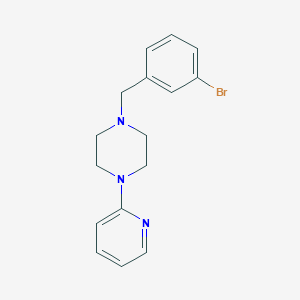
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide, also known as EMDB or ethofumesate, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since been used in various crops such as cereals, sugar beets, and potatoes.
Mécanisme D'action
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide works by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in plants. This leads to the disruption of cell wall formation and ultimately, the death of the plant. This compound also inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. This compound has been shown to have no adverse effects on soil microorganisms, and has a low impact on non-target plants and animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, it has some limitations, such as its short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide, including its potential as an antifungal and antibacterial agent, its use in combination with other herbicides for improved weed control, and its potential for use in non-agricultural settings such as industrial and urban areas. Further research is also needed to better understand the mechanism of action of this compound and its effects on non-target organisms.
In conclusion, this compound is an important herbicide that has been widely used in agriculture for several decades. It has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. This compound has a low toxicity to humans and animals, and has several advantages for lab experiments. There are several future directions for research on this compound, including its potential as an antifungal and antibacterial agent, and its use in non-agricultural settings.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with 4-ethoxyaniline in the presence of thionyl chloride. The resulting product is then purified through recrystallization to obtain this compound in a high yield.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It works by inhibiting the growth of weeds by interfering with their cell division process. This compound has also been studied for its potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-3-25-13-6-4-12(5-7-13)17-16(20)11-8-14(18(21)22)10(2)15(9-11)19(23)24/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXTXKRIUSSZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5188966.png)

![ethyl 4-[3-(benzylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5188974.png)
![3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188979.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5188984.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)

![1-[3-(3-methoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B5189004.png)
![3-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5189019.png)

![4-(3-ethoxy-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5189027.png)
![N-(4-methoxybenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5189029.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5189036.png)
